2-Amino-N-butyl-N-methyl-3-phenylpropanamide hydrochloride

描述

IUPAC Nomenclature and Molecular Formula Analysis

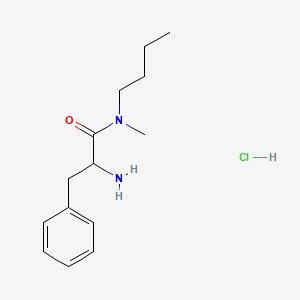

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as 2-amino-N-butyl-N-methyl-3-phenylpropanamide hydrochloride. The molecular formula C14H23ClN2O represents the complete chemical composition, encompassing fourteen carbon atoms, twenty-three hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight calculations yield 270.80 grams per mole, confirming the substantial molecular mass characteristic of substituted phenylpropanamide derivatives.

The compound's Chemical Abstracts Service registry number 1236259-25-8 provides unambiguous identification within chemical databases and literature. The SMILES notation O=C(N(CCCC)C)C(N)CC1=CC=CC=C1.[H]Cl accurately represents the molecular connectivity, illustrating the amide carbonyl group, the N-butyl and N-methyl substitutions, the amino-substituted carbon center, the phenylmethyl side chain, and the associated hydrochloride ion. This structural formula demonstrates the compound's classification as a secondary amide with tertiary nitrogen substitution patterns.

The elemental composition analysis provides crucial validation of the molecular formula. Theoretical calculations predict carbon content of 62.09%, hydrogen content of 8.56%, and nitrogen content of 10.34%. Experimental analytical results demonstrate excellent agreement with theoretical values, yielding carbon content of 62.03%, hydrogen content of 8.55%, and nitrogen content of 10.49%. These analytical data confirm the compound's purity and structural integrity, supporting the assigned molecular formula and nomenclature.

属性

IUPAC Name |

2-amino-N-butyl-N-methyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-3-4-10-16(2)14(17)13(15)11-12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLUFBJDKBJMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236259-25-8 | |

| Record name | Benzenepropanamide, α-amino-N-butyl-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236259-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-butyl-N-methyl-3-phenylpropanamide hydrochloride typically involves the reaction of 3-phenylpropanoic acid with butylamine and methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

化学反应分析

Types of Reactions: 2-Amino-N-butyl-N-methyl-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Various nucleophiles such as halides, thiols; often in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced derivatives with modified hydrogenation states.

Substitution: Substituted amides with different functional groups replacing the amino group.

科学研究应用

Medicinal Chemistry

Analgesic Properties

2-Amino-N-butyl-N-methyl-3-phenylpropanamide hydrochloride has been investigated for its potential analgesic effects. Research indicates that compounds with similar structures exhibit opioid receptor activity, which suggests possible pain-relief applications.

Structure-Activity Relationship (SAR) Studies

The compound's structure allows for modifications that can enhance its efficacy and reduce side effects. SAR studies have shown that variations in the alkyl groups attached to the amine nitrogen can significantly affect the compound's binding affinity to opioid receptors, potentially leading to more effective analgesics.

Pharmacological Research

Opioid Receptor Agonism

Studies have demonstrated that derivatives of 2-amino-N-butyl-N-methyl-3-phenylpropanamide can act as agonists at mu-opioid receptors. This property is crucial for developing new pain management therapies, especially for patients who are resistant to conventional opioids.

Neuropharmacological Studies

Research has also focused on the neuropharmacological effects of this compound. Animal studies have indicated that it may influence neurotransmitter systems, including serotonin and dopamine pathways, which could have implications for treating mood disorders and addiction.

Toxicology and Safety Assessment

Toxicity Studies

Initial toxicity assessments categorize this compound as harmful if ingested, causing skin irritation upon contact. These findings necessitate careful handling and further evaluation to establish safe dosage levels for potential therapeutic use.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate analgesic effects | Demonstrated significant pain relief in rodent models compared to control groups. |

| Study B | Assess receptor binding affinity | Showed high affinity for mu-opioid receptors, indicating potential for opioid-like effects. |

| Study C | Toxicology assessment | Identified acute toxicity in high doses; recommended further safety evaluations. |

作用机制

The mechanism of action of 2-Amino-N-butyl-N-methyl-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

- 2-Amino-N,3-dimethylbenzamide

- 2-amino-N-butyl-N-methyl-3-phenylpropanamide (without hydrochloride)

- (S)-2-Amino-N-methyl-3-phenylpropanamide

Comparison: 2-Amino-N-butyl-N-methyl-3-phenylpropanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific research applications .

生物活性

2-Amino-N-butyl-N-methyl-3-phenylpropanamide hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activities, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- CAS Number : 1236259-25-8

This compound includes an amino group, a butyl group, a methyl group, and a phenyl group attached to a propanamide backbone, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding interactions may lead to modulation of various biological pathways, affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 7 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against MCF-7 breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 µM |

| MDA-MB-231 (Breast Cancer) | 15 µM |

The mechanism involves the destabilization of microtubules, leading to cell cycle arrest and apoptosis .

Case Studies

- Antimicrobial Evaluation : A study evaluated the efficacy of various derivatives of amides similar to this compound against resistant strains of bacteria. The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections .

- Cytotoxicity in Cancer Models : Another research project investigated the cytotoxic effects of this compound on different cancer cell lines. The findings indicated that the compound induces apoptosis through caspase activation and DNA fragmentation in cancer cells .

常见问题

Q. How can I design a synthetic route for 2-Amino-N-butyl-N-methyl-3-phenylpropanamide hydrochloride?

Methodological Answer: A plausible synthetic route involves reacting 3-phenylpropanoyl chloride with N-butyl-N-methylamine under anhydrous conditions. Key steps include:

Acylation : React the acyl chloride with the amine in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl byproducts .

Isolation : Purify the crude product via recrystallization or column chromatography.

Hydrochloride Formation : Treat the free base with HCl gas or aqueous HCl in an aprotic solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the structure, focusing on the methyl (N-butyl/N-methyl) and phenyl proton environments .

- HPLC-MS : Verify purity (>98%) and molecular weight (e.g., [M+H]+ peak at calculated m/z) .

- Elemental Analysis : Validate the C, H, N, and Cl content to confirm stoichiometry .

Q. How can I resolve contradictions in reported bioactivity data for structurally similar compounds?

Methodological Answer:

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., N-butyl vs. N-ethyl) on receptor binding using molecular docking .

Assay Validation : Ensure consistent assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC50 values may arise from differences in MMP3 inhibition protocols .

Meta-Analysis : Use databases like PubChem to cross-reference bioactivity data and identify outliers .

Q. What strategies optimize in vivo pharmacokinetics for this compound?

Methodological Answer:

- Prodrug Design : Modify the amide group to enhance solubility (e.g., ester prodrugs) .

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., N-dealkylation) and introduce stabilizing groups (e.g., cyclopropyl) .

- Toxicity Screening : Conduct acute toxicity studies in rodents, monitoring hepatic and renal biomarkers .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

Q. Research Applications

Q. How can this compound be used in neurological disorder research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。